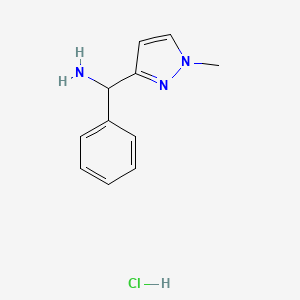

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride

Description

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride is a heterocyclic organic compound with the molecular formula C₁₁H₁₃N₃·HCl (molecular weight: 237.73 g/mol). Its structure consists of a 1-methylpyrazole ring substituted at the 3-position with a phenylmethanamine group, stabilized as a hydrochloride salt. The SMILES notation CN1C=CC(=N1)C(C2=CC=CC=C2)N highlights the methyl group on the pyrazole nitrogen (N1), the phenyl ring (C6H5), and the primary amine (-NH2) protonated as an ammonium chloride .

This compound is structurally analogous to bioactive molecules, as pyrazole derivatives are widely explored in pharmaceuticals for their versatility in hydrogen bonding, solubility, and receptor interactions . The hydrochloride salt enhances stability and aqueous solubility, making it suitable for drug discovery pipelines .

Properties

IUPAC Name |

(1-methylpyrazol-3-yl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMWLAJIUBPDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230798-70-4 | |

| Record name | (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common. Additionally, purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amine group, forming N-oxides or other oxidized derivatives.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions | N-oxides or oxidized amines |

Mechanism : Oxidation targets the amine group, likely forming N-oxide derivatives under controlled acidic conditions. This reaction is critical for generating oxidized analogs for biological studies.

Reduction Reactions

Reduction typically involves the amine group, though specific functional groups (e.g., carbonyls) may also participate if present.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | Sodium borohydride | Anhydrous conditions | Reduced amine derivatives |

| Lithium aluminum hydride | Ethereal solvents | Further reduced analogs |

Mechanism : Reduction alters the amine’s oxidation state, yielding derivatives with enhanced nucleophilicity or stability. For example, LiAlH₄ can reduce ketones (if present) to alcohols, though this compound’s structure suggests amine-specific reduction.

Substitution Reactions

The methanamine group participates in nucleophilic substitution, enabling functional group diversification.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Substitution | Alkyl halides | Basic or acidic media | Substituted amine derivatives |

| Iodine chloride (ICl) | K₂CO₃ in CHCl₃ | Iodinated derivatives |

Mechanism : The amine’s lone pair facilitates nucleophilic attack on electrophiles (e.g., alkyl halides), while iodination introduces halogens for further functionalization (e.g., cross-coupling).

Additional Reactivity Insights

-

Pyrazole Ring Stability : The heterocyclic core resists direct electrophilic attack due to aromaticity, making it a stable scaffold for substitutions .

-

Salt Formation : As a hydrochloride salt, the compound exhibits enhanced aqueous solubility, aiding in subsequent reactions.

-

Cyclocondensation : While not directly applicable here, pyrazole derivatives often participate in ring-forming reactions with diketones or hydrazines, highlighting their synthetic versatility .

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. Compounds related to (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies involving similar pyrazole compounds have reported antibacterial activities comparable to established antibiotics such as linezolid and cefaclor .

Anti-inflammatory Properties

Pyrazole derivatives are widely studied for their anti-inflammatory effects. A review indicated that some compounds within this class exhibited significant anti-inflammatory activity, potentially useful in treating conditions like arthritis and other inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

CNS Disorders

The compound has potential applications in treating central nervous system disorders. Similar pyrazole derivatives have been investigated for their neuroprotective effects, indicating a role in managing conditions like Alzheimer's disease and mild cognitive impairment . These compounds may work by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole precursors. The methods can include:

- Condensation Reactions : Combining various aromatic aldehydes with pyrazole derivatives under acidic or basic conditions to yield the desired product.

- Cyclization Reactions : Utilizing cyclization techniques to form more complex structures that enhance biological activity.

Case Study 1: Antibacterial Efficacy

A study published in the International Journal of Pharmaceutical Sciences evaluated a series of pyrazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to conventional antibiotics, showcasing the potential of this compound as a candidate for further development .

Case Study 2: Neuroprotective Effects

Research conducted on related pyrazole compounds demonstrated neuroprotective effects in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive function in animal models, highlighting their therapeutic potential in neurodegenerative diseases .

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | CNS Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| 2-(3-Aryl-1H-pyrazol) derivatives | High | Moderate | Limited |

| Pyrazoline analogs | Low | High | Significant |

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (1-methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride but differ in substituent positions, aromatic systems, or salt forms.

Table 1: Structural and Molecular Comparison

Key Structural and Functional Insights

Substituent Position on Pyrazole: The target compound’s methyl group at the pyrazole 3-position (vs. 4-position in CID-related analogs) affects steric hindrance and π-π stacking.

Aromatic Group Variations :

- Replacing the phenyl group with pyridinyl (as in ) introduces a basic nitrogen, altering solubility and metal-coordination properties. Conversely, oxadiazole (in ) provides a planar, electron-deficient ring, influencing hydrogen-bonding capacity.

Salt Form: The monohydrochloride form of the target compound contrasts with dihydrochloride salts (e.g., ), which may improve solubility but increase hygroscopicity.

Synthetic Routes: Analogous compounds are synthesized via enaminone intermediates (e.g., ’s method using propargylmagnesium bromide and phenylhydrazine) or alkylation strategies (e.g., SEM-protected pyrazoles in ).

Implications for Research and Development

- Drug Design : The phenyl-pyrazole scaffold is a privileged structure in kinase inhibitors and GPCR modulators. Subtle changes, such as substituting pyridinyl for phenyl, could tune selectivity for specific targets .

- Material Stability: Hydrochloride salts generally enhance crystallinity, critical for X-ray diffraction studies.

- SAR Studies : The structural variations in Table 1 highlight the importance of substituent positioning in structure-activity relationships (SAR). For instance, oxadiazole-containing analogs may exhibit stronger dipole interactions compared to pyrazoles .

Biological Activity

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 188.23 g/mol. The presence of the pyrazole moiety contributes to its biological activity, making it a subject of interest in various pharmacological studies.

Anticancer Activity

Recent studies have shown that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and cervical cancer (HeLa) cells:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 1-Methyl-1H-pyrazol-3-yl(phenyl)methanamine | MDA-MB-231 | 0.34 |

| 1-Methyl-1H-pyrazol-3-yl(phenyl)methanamine | HepG2 | 0.52 |

| 1-Methyl-1H-pyrazol-3-yl(phenyl)methanamine | HeLa | 0.86 |

These results indicate that the compound can induce apoptosis in cancer cells, as evidenced by enhanced caspase-3 activity and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition IC50 (nM) |

|---|---|

| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | 3.8 |

| N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | Comparable to diclofenac |

These findings suggest that the compound may be effective in treating inflammatory conditions by modulating prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-1H-pyrazol-3-yl(phenyl)methanamine | Staphylococcus aureus | <10 µg/mL |

| 1-Methyl-1H-pyrazol-3-yl(phenyl)methanamine | Escherichia coli | <20 µg/mL |

These results highlight the broad-spectrum antimicrobial activity associated with this compound, suggesting its utility in developing new antibiotics .

Study on Anticancer Mechanism

A significant study focused on the mechanism of action for anticancer activity revealed that this compound disrupts microtubule assembly in cancer cells. This disruption leads to apoptosis and cell cycle arrest, making it a candidate for further development as a microtubule-destabilizing agent .

Evaluation of Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of various pyrazole derivatives, including our compound of interest. The results demonstrated a marked reduction in inflammatory markers in vitro and in vivo models, supporting its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The Mannich reaction is a viable approach for synthesizing similar amine derivatives. Key steps include:

- Reactants : 1-Methyl-1H-pyrazole-3-carbaldehyde, aniline derivatives, and methylamine in acidic conditions.

- Catalysts : HCl or other protic acids to facilitate imine formation and subsequent reduction.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.

- Optimization : Varying temperature (40–80°C), stoichiometric ratios (1:1.2:1.5 for aldehyde:amine:acid), and reaction time (12–24 hrs) to maximize yield .

- Data Table :

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HCl | 60 | 65 | 98.5 |

| H2SO4 | 70 | 58 | 97.2 |

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers, desiccated at 2–8°C to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : 1H NMR (DMSO-d6) for pyrazole ring protons (δ 7.5–8.1 ppm) and aromatic protons (δ 6.8–7.4 ppm).

- FT-IR : Stretching vibrations for NH2 (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹).

- Mass Spectrometry : ESI-MS to confirm molecular ion peak [M+H]+ at m/z 233.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray crystallography)?

- Methodology :

- X-ray Refinement : Use SHELXL for high-resolution crystallographic data to refine bond lengths/angles and validate protonation states .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts to identify discrepancies (e.g., tautomerism or solvent effects).

- Dynamic NMR : Probe temperature-dependent conformational changes in solution.

Q. What strategies are effective for optimizing synthetic yield while minimizing byproducts?

- Approach :

- DoE (Design of Experiments) : Screen solvents (THF vs. DMF), catalysts (Lewis acids like ZnCl2), and reducing agents (NaBH4 vs. LiAlH4).

- In-line Analytics : Use HPLC-MS to monitor reaction progress and identify intermediates.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess reagents .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Protocol :

- Stress Testing : Incubate samples at pH 2–12 (HCl/NaOH buffers) and temperatures (25–80°C) for 24–72 hrs.

- Stability Indicators : Track degradation via UV-Vis (λmax ~270 nm) and LC-MS for decomposition products (e.g., pyrazole ring cleavage).

- Kinetic Analysis : Calculate half-life (t1/2) using first-order decay models .

Q. What in vitro assays are suitable for probing the compound’s toxicity mechanisms?

- Assays :

- Cell Viability : MTT assay on HEK293 or HepG2 cells (IC50 determination).

- Reactive Oxygen Species (ROS) : DCFH-DA fluorescence to assess oxidative stress.

- Membrane Integrity : LDH release assay post 24-hr exposure (GHS H302 correlates with oral toxicity) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental LogP values be addressed?

- Resolution Steps :

- Experimental LogP : Measure via shake-flask method (octanol/water partitioning).

- Computational Adjustments : Apply correction factors in software like MarvinSuite for protonated amines.

- Literature Comparison : Cross-reference with structurally similar compounds (e.g., (4-(tetrazin-3-yl)phenyl)methanamine hydrochloride, LogP 1.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.